2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
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Description
2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23ClN4O and its molecular weight is 370.88. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Applications
- A study on 1,2,4-triazine derivatives, which share structural similarities with the compound , demonstrated promising antiproliferative agents against MCF-7 breast cancer cells, highlighting their potential as anticancer drugs (Yurttaş et al., 2014). Similarly, derivatives synthesized for targeting σ1 receptors presented antinociceptive properties and high solubility, indicating their suitability for pain management, which could be extrapolated to cancer pain management as well (Díaz et al., 2020). Furthermore, compounds designed for DNA methylation processes in tumor cells offer insights into the compound's potential utility in cancer therapy through epigenetic modulation (Hakobyan et al., 2020).
Antimicrobial Activities
- Azole-containing piperazine derivatives have been explored for their broad-spectrum antimicrobial efficacy, demonstrating significant activities against various bacterial and fungal strains. This indicates the potential utility of similar compounds in treating infectious diseases (Gan et al., 2010). Another study synthesized chalcones incorporating piperazine or dichlorothiophene moieties, revealing potent antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans (Tomar et al., 2007).
Analgesic and Anti-inflammatory Activities
- Research into benzoxazolinone derivatives with substituted piperazine entities has shown higher analgesic activity than aspirin and significant anti-inflammatory effects, suggesting the compound's relevance in developing new pain management and anti-inflammatory therapies (Palaska et al., 1993).
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHWMAYEZNENAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.